molecular formula C21H20ClF2N3O3S B11087379 (2Z)-3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11087379
M. Wt: 467.9 g/mol
InChI Key: XMGWLTMUYAYKGM-UHFFFAOYSA-N
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Description

3-BENZYL-2-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-N~6~-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazinane ring, a benzyl group, and a chlorodifluoromethoxyphenyl group

Preparation Methods

The synthesis of 3-BENZYL-2-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-N~6~-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves multiple steps, starting with the preparation of the thiazinane ring. The synthetic route typically includes the following steps:

    Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a substitution reaction.

    Attachment of the Chlorodifluoromethoxyphenyl Group: This step involves the reaction of the thiazinane intermediate with a chlorodifluoromethoxyphenyl derivative.

    Final Assembly: The final compound is assembled through a series of condensation and purification steps.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-BENZYL-2-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-N~6~-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl groups, to introduce different substituents.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-BENZYL-2-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-N~6~-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-BENZYL-2-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-N~6~-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-BENZYL-2-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-N~6~-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can be compared with other similar compounds, such as:

    Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.

    Thiazine Derivatives: These compounds have a similar thiazinane ring structure and are studied for their pharmacological properties.

    Benzyl Derivatives: Compounds with a benzyl group are widely used in organic synthesis and have various applications in chemistry and biology.

The uniqueness of 3-BENZYL-2-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-N~6~-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C21H20ClF2N3O3S

Molecular Weight

467.9 g/mol

IUPAC Name

3-benzyl-2-[4-[chloro(difluoro)methoxy]phenyl]imino-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C21H20ClF2N3O3S/c1-2-25-19(29)17-12-18(28)27(13-14-6-4-3-5-7-14)20(31-17)26-15-8-10-16(11-9-15)30-21(22,23)24/h3-11,17H,2,12-13H2,1H3,(H,25,29)

InChI Key

XMGWLTMUYAYKGM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CC(=O)N(C(=NC2=CC=C(C=C2)OC(F)(F)Cl)S1)CC3=CC=CC=C3

Origin of Product

United States

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